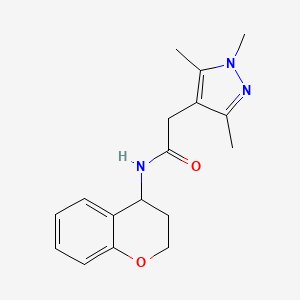
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to act through various signaling pathways. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. It also activates the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant genes. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also reduces the levels of oxidative stress markers such as MDA and increases the levels of antioxidant enzymes such as SOD and CAT. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments. It is a relatively easy compound to synthesize and purify, and its chemical structure is well-characterized. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, there are also limitations to using N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments. Its mechanism of action is not fully understood, and there is limited information available on its pharmacokinetics and toxicity.
Orientations Futures
There are several future directions for research on N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has shown neuroprotective effects and can improve cognitive function, making it a potential candidate for further research in this area. Another area of interest is the development of N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide as a potential anticancer agent. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has shown promising results in various cancer cell lines and animal models, and further research is needed to determine its efficacy and toxicity in humans. Additionally, more research is needed to fully understand the mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide and its potential interactions with other drugs.
Méthodes De Synthèse
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can be synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin and 4-aminoantipyrine followed by acetylation with acetic anhydride. The final product is obtained after purification and characterization through various analytical techniques.
Applications De Recherche Scientifique
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Research studies have shown that N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide exhibits anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and can improve cognitive function.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-14(12(2)20(3)19-11)10-17(21)18-15-8-9-22-16-7-5-4-6-13(15)16/h4-7,15H,8-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVFCOHBOLIOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)
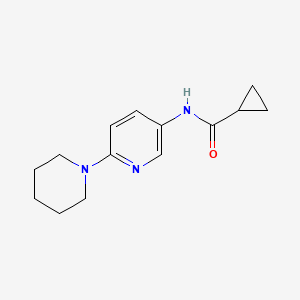

![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7457396.png)
![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)
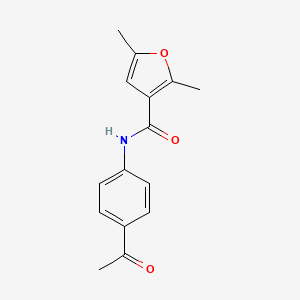
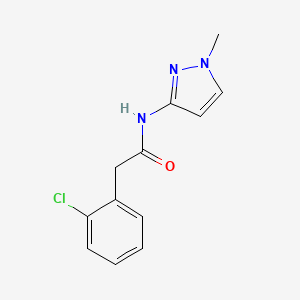
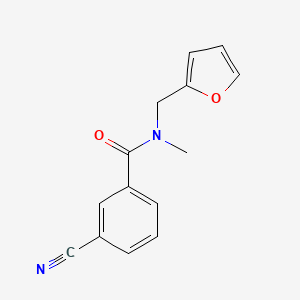


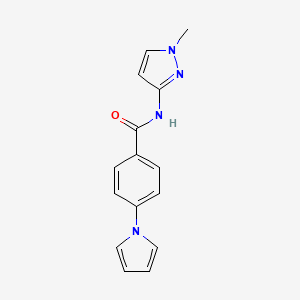
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)